4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide
Descripción
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with pyrrolidine and at the 3-position with a methyl-linked thiazole-5-carboxamide group. The triazolopyridazine scaffold is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The pyrrolidine substituent may enhance solubility and binding interactions, while the thiazole carboxamide moiety is a common pharmacophore in kinase inhibitors like dasatinib .
Propiedades
IUPAC Name |
4-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-14(24-9-17-10)15(23)16-8-13-19-18-11-4-5-12(20-22(11)13)21-6-2-3-7-21/h4-5,9H,2-3,6-8H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRCWQWUMXYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have shown to interact with their targets leading to significant inhibitory activity.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways related totuberculosis infection .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Actividad Biológica
The compound 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a thiazole moiety linked to a pyridazine derivative through a triazole ring and a pyrrolidine unit, which enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met kinase, which plays a crucial role in cell proliferation and survival. In vitro studies have demonstrated that it can inhibit c-Met activity with an IC50 value comparable to established inhibitors like Foretinib .
- Anticancer Activity : The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as 1.06 μM, 1.23 μM, and 2.73 μM, respectively .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays:
These results indicate that the compound has potent antiproliferative effects on cancer cells.
Antimicrobial Activity
Although specific studies on antimicrobial activity were not found directly related to this compound, similar thiazole and pyridazine derivatives have been documented for their broad-spectrum antimicrobial effects. These activities are often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .
Neuropharmacological Effects
Research into related thiazole compounds has revealed potential anticonvulsant properties. Compounds bearing similar structural features have shown efficacy in reducing seizure activity in animal models, suggesting that further investigation into the neuropharmacological effects of this compound could be warranted .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to the target structure:
- Inhibitory Effects on c-Met : A study synthesized various triazolo-pyridazine derivatives and assessed their inhibitory effects on c-Met kinase. The findings indicated that modifications in the chemical structure significantly influenced the potency and selectivity against cancer cell lines .
- Cytotoxicity Assessments : Utilizing the MTT assay, researchers evaluated multiple derivatives for their cytotoxic effects against different cancer cell lines. The results highlighted that structural variations could enhance or diminish biological activity, emphasizing structure-activity relationships (SAR) .
- Pharmacological Profiles : Other studies have explored the pharmacological profiles of related pyridazine derivatives, reporting activities such as anti-inflammatory and analgesic effects, which may also be relevant for the target compound .
Aplicaciones Científicas De Investigación
Structure and Composition
The compound features a complex structure characterized by multiple heterocyclic rings. Its molecular formula is , with a molecular weight of approximately 305.41 g/mol. The structural components include:
- A thiazole ring
- A triazolo-pyridazine moiety
- A pyrrolidine group
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. Structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and pyrrolidine moieties can enhance efficacy against specific tumor types.
Cytotoxicity Data Table
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
Enzyme Inhibition
The compound has shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies suggest effective binding to the active site of these enzymes, thereby reducing the production of pro-inflammatory mediators.
Case Study on Anticancer Activity
A study investigated the effects of this compound on A431 cells, revealing that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. This suggests a potential mechanism for its anticancer properties.
Antimicrobial Efficacy
Research conducted on various derivatives showed that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity. One derivative achieved a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains.
Inflammatory Response Modulation
In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.
Comparación Con Compuestos Similares
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide?
- Methodology : Synthesis involves multi-step reactions, including (1) formation of the triazolopyridazine core via cyclization, (2) introduction of the pyrrolidine moiety via nucleophilic substitution, and (3) coupling with the thiazole-5-carboxamide group using amide bond-forming reagents. Key challenges include regioselectivity in triazole formation and maintaining purity during coupling steps. Solvents like DMF or ethanol and catalysts (e.g., K₂CO₃) are critical for efficiency .
- Optimization : Reaction temperatures (room temp. to 80°C) and inert atmospheres (N₂/Ar) are often required to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. How is structural confirmation of intermediates and the final compound achieved?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine ring and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Initial Screening :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity Profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- ADME Predictions : Computational tools (e.g., SwissADME) assess logP, solubility, and metabolic stability .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis of this compound?
- Process Optimization :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in thiazole-carboxamide formation .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Statistically optimize solvent ratios, temperature, and reagent stoichiometry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Validation : Repeat assays under standardized conditions (e.g., 10% FBS, 48h incubation) .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can substituent modifications (e.g., pyrrolidine vs. piperidine) enhance target selectivity?
- Structure-Activity Relationship (SAR) :
- Key Modifications :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| Pyrrolidine | Improved solubility vs. piperidine | |
| Thiophene (replacing thiazole) | Reduced off-target effects |
- Computational Docking : Molecular dynamics simulations predict binding poses with target proteins (e.g., kinase domains) .
Q. What advanced characterization techniques address stability issues in aqueous buffers?
- Stability Studies :
- HPLC-UV/MS : Monitor degradation products under physiological pH (7.4) and temperature (37°C) .
- Solid-State NMR : Investigate polymorphic transitions affecting solubility .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design a definitive study?
- Experimental Design :
- In Vitro : Liver microsomes (human/rat) with LC-MS quantification of parent compound and metabolites .
- In Vivo : Pharmacokinetic studies in rodents (plasma/tissue sampling at 0, 1, 4, 8, 24h) .
- Cross-Validation : Compare results with structurally similar analogs (e.g., triazolopyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
